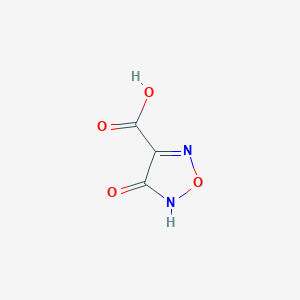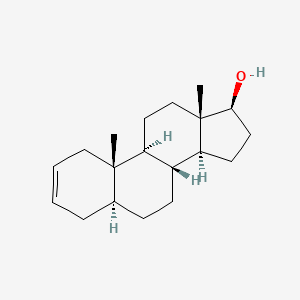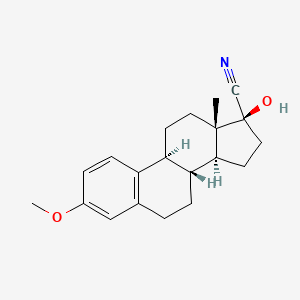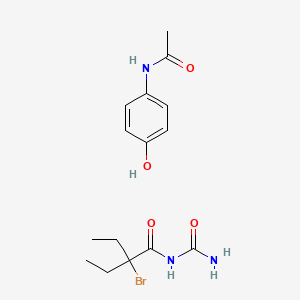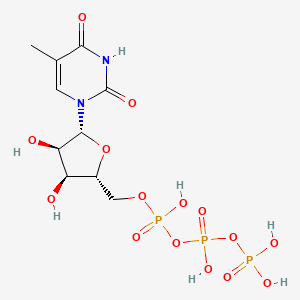
5-Methyluridine 5'-(tetrahydrogen triphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TTP is a pyrimidine ribonucleoside 5'-triphosphate in which the pyrimidine element is 5-methyluracil. It is a conjugate acid of a TTP(4-).
Wissenschaftliche Forschungsanwendungen
1. Inhibitor of Hepatitis C Virus Polymerase
5-Methyluridine analogs, specifically the triphosphate forms like RO2433-TP, have been studied for their potent inhibitory effects on the hepatitis C virus (HCV) RNA-dependent RNA polymerase. These compounds act by interfering with the replication process of the virus, offering a potential pathway for therapeutic intervention in HCV infections (Murakami et al., 2007).
2. Role in DNA and RNA Modifications
5-Methyluridine and its derivatives are also important in the study of DNA and RNA modifications. They are involved in the processes of methylation and demethylation, which are crucial for cellular functions and gene regulation. For instance, enzymes that modify RNA molecules rely on the tripartite structure of nucleotides like 5-methyluridine for catalytic activities, impacting gene expression and epigenetic regulation (Walsh, 2022).
3. Enzymatic Synthesis and Characterization
Research has also focused on the enzymatic methods for synthesizing 5-methyluridine derivatives and characterizing their properties. These studies have implications for understanding the molecular mechanisms of nucleotide modifications and their roles in biological systems, such as the synthesis of modified nucleoside triphosphates like 5-methylcytidine-5′-triphosphate (Wang et al., 1982).
4. Impact on Transcription and Gene Regulation
Modifications involving 5-methyluridine can directly impact transcription processes and gene regulation. For example, the presence of methylated nucleotides like 5-methyluridine in RNA can affect the binding and activity of RNA polymerases, thereby influencing gene expression patterns (Wang et al., 2015).
5. Application in Nucleotide Array-Based Sequence Analysis
5-Methyluridine and its derivatives are used in high-density oligonucleotide array-based sequence analysis, aiding in the screening of genes for mutations and variations. This has significant implications in genomic studies and personalized medicine (Hacia et al., 1998).
Eigenschaften
Produktname |
5-Methyluridine 5'-(tetrahydrogen triphosphate) |
|---|---|
Molekularformel |
C10H17N2O15P3 |
Molekulargewicht |
498.17 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI-Schlüssel |
RZCIEJXAILMSQK-JXOAFFINSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



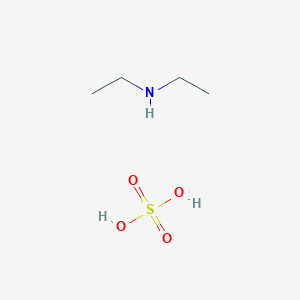
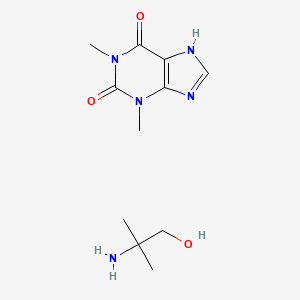
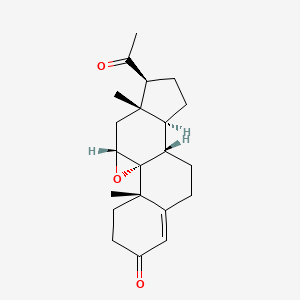
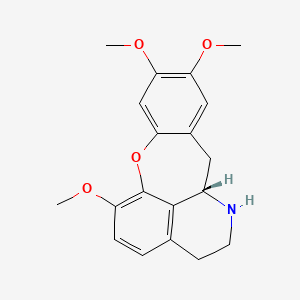
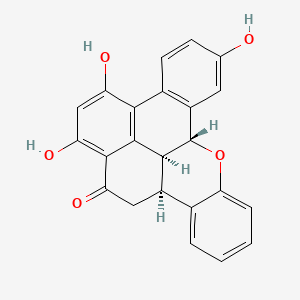
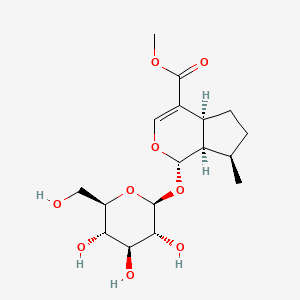
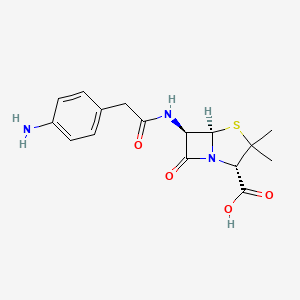
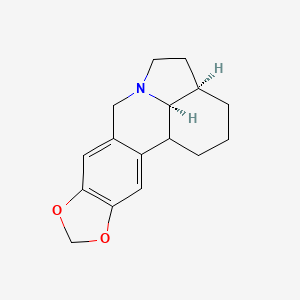
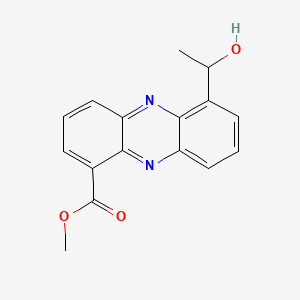
![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/structure/B1218030.png)
